![molecular formula C12H16Cl2N2 B1308468 1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine CAS No. 514787-47-4](/img/structure/B1308468.png)

1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine" is a derivative of piperazine, which is a class of organic compounds that have been extensively studied for their potential pharmacological properties. Piperazine derivatives are known for their diverse biological activities, including acting as serotonin receptor agonists, as demonstrated by 1-(m-Trifluoromethylphenyl)-piperazine, which affects serotonin binding and turnover in rat brains . Additionally, piperazine structures have been explored for their potential in crystal engineering, as seen in the study of 1,4-piperazine-2,5-diones and their hydrogen-bonding networks . The versatility of piperazine derivatives is further highlighted by their exploration as antidepressant and antianxiety agents , dopamine receptor interactors , and antimicrobial compounds .

Synthesis Analysis

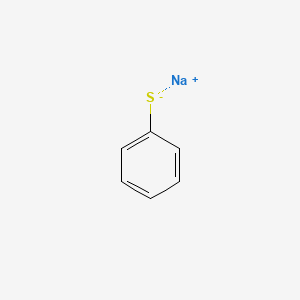

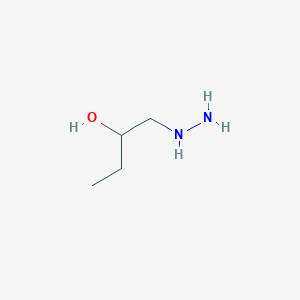

The synthesis of piperazine derivatives often involves multi-step reactions, starting from various precursors. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, is achieved through a sequence of alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis, with a total yield of 48.2% . The synthesis of other piperazine derivatives, such as those with antimicrobial activity, involves a four-component cyclocondensation using specific catalysts . The synthesis process is crucial as it impacts the yield, purity, and subsequent biological activity of the compounds.

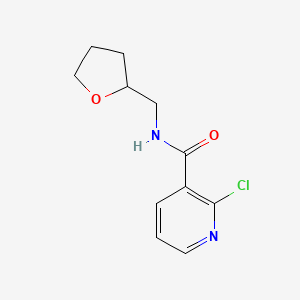

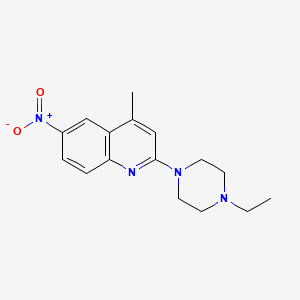

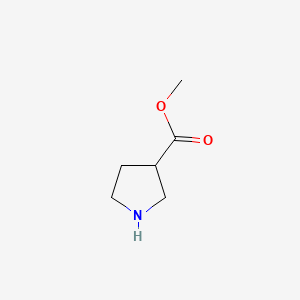

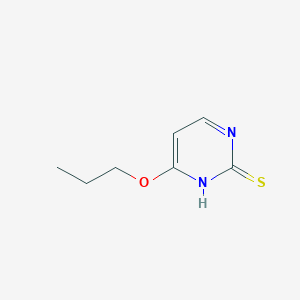

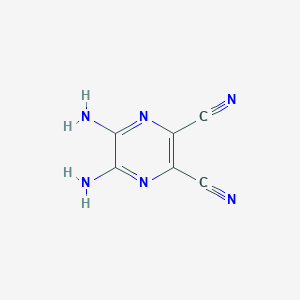

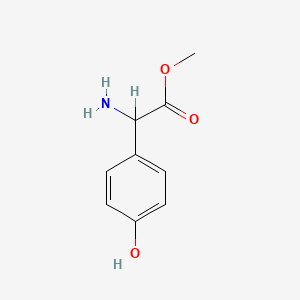

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry. These methods provide detailed information about the chemical environment within the molecule, such as the presence of substituents and their positions relative to the piperazine core . The molecular structure is a key determinant of the compound's biological activity and interaction with biological targets.

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions, which are influenced by the substituents attached to the piperazine ring. For example, the presence of electron-withdrawing or electron-donating groups can affect the reactivity of the compound in subsequent chemical transformations . The chemical behavior of these compounds is also important in their potential as pharmaceutical intermediates, as it determines their compatibility with other chemical entities in drug formulations.

Physical and Chemical Properties Analysis

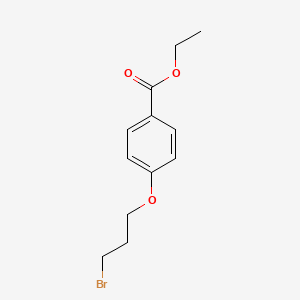

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for the compound's application in drug development, as they affect its bioavailability and pharmacokinetics. Studies on piperazine derivatives often include an evaluation of these properties to determine their suitability for further development as therapeutic agents .

Scientific Research Applications

Affinity to Dopamine Receptors

Substituted 1-[2-(diphenylmethoxy)ethyl]piperazines, closely related to 1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine, exhibit affinity to specific dopamine binding sites in the rat corpus striatum. This is significant for understanding dopaminergic activity and potential therapeutic applications related to dopamine receptors (P. V. D. Zee & W. Hespe, 1985).

Antimicrobial Properties

Research has shown that derivatives of 1-[2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl]piperazine, a compound structurally similar to 1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine, exhibit significant antibacterial and antifungal activities, suggesting potential applications in antimicrobial therapies (R. Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).

Potential Insecticidal Applications

Derivatives of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine, which are structurally related to the target compound, have been explored for their potential as novel insecticides with a focus on armyworm control, indicating possible applications in pest management (M. Cai et al., 2010).

Use in Neuropharmacology

Compounds closely related to 1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine have been synthesized and evaluated for their interaction with the dopamine transporter and serotonin transporter. This highlights their potential role in developing treatments for conditions like cocaine abuse and other neuropsychiatric disorders (L. Hsin et al., 2002).

Synthesis and Characterization for Medicinal Chemistry

The development of robust processes for the preparation of dopamine uptake inhibitors structurally similar to 1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine is critical in the field of medicinal chemistry. This research contributes to the understanding of synthetic methods and the environmental considerations in drug development (M. Ironside et al., 2002).

Safety And Hazards

This would involve identifying any potential health risks or hazards associated with the compound, as well as appropriate safety precautions for handling and disposal.

Future Directions

This would involve discussing potential areas for further research or development involving the compound, such as new synthesis methods, applications, or modifications.

properties

IUPAC Name |

1-[1-(3,4-dichlorophenyl)ethyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2/c1-9(16-6-4-15-5-7-16)10-2-3-11(13)12(14)8-10/h2-3,8-9,15H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVKMZCCXHVNMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401376 |

Source

|

| Record name | 1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine | |

CAS RN |

514787-47-4 |

Source

|

| Record name | 1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid](/img/structure/B1308403.png)